molecular formula C17H24N2O5S B2561470 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1705384-41-3

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2561470
M. Wt: 368.45
InChI Key: KMQYYINIDPOGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Analytical and Spectral Study

In the research conducted by Patel (2020), the synthesis and characterization of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, are explored. These ligands are used to prepare transition metal complexes with potential antimicrobial activities against human pathogenic bacteria (Patel, 2020).

Fluorescence-Tagged Histamine Receptor Ligands

Amon et al. (2007) synthesized different (3‐phenoxypropyl)piperidine derivatives, including those coupled to fluorescent moieties, as novel histamine H3 receptor ligands. These compounds exhibit high affinities for the histamine hH3 receptor and may act as tools for identifying and understanding the binding site on the receptor (Amon et al., 2007).

Central Nervous System Agents

Bauer et al. (1976) conducted a synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], prompted by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. Their research focused on developing compounds with marked inhibition of tetrabenazine-induced ptosis, suggesting potential CNS agent applications (Bauer et al., 1976).

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-25(22,23)19-7-4-12(5-8-19)17(21)18-11-15(20)13-2-3-16-14(10-13)6-9-24-16/h2-3,10,12,15,20H,4-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQYYINIDPOGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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